molecular formula C7H7BrO3S B1434548 Methyl 5-bromo-4-methoxythiophene-2-carboxylate CAS No. 1774901-53-9

Methyl 5-bromo-4-methoxythiophene-2-carboxylate

Cat. No.: B1434548
CAS No.: 1774901-53-9
M. Wt: 251.1 g/mol
InChI Key: SJTHLDSRXACENU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methoxythiophene-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H7BrO3S. This compound is part of the thiophene family, which is known for its five-membered ring structure containing one sulfur atom. Thiophene derivatives are widely studied due to their diverse chemical, physical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-methoxythiophene-2-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 4-methoxythiophene-2-carboxylate. The reaction typically uses bromine or a brominating agent in the presence of a catalyst under controlled conditions to achieve the desired substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiol derivatives are typical reduction products.

Scientific Research Applications

Methyl 5-bromo-4-methoxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy substituents play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-methoxythiophene-2-carboxylate
  • Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylates

Uniqueness

Methyl 5-bromo-4-methoxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the thiophene ring enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

methyl 5-bromo-4-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTHLDSRXACENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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